![molecular formula C23H26N4O5S2 B2551715 {2-甲氧基-5-[(4-(2-吡啶基)哌嗪基)磺酰基]苯基}甲基(苯磺酰基)胺 CAS No. 708285-73-8](/img/structure/B2551715.png)
{2-甲氧基-5-[(4-(2-吡啶基)哌嗪基)磺酰基]苯基}甲基(苯磺酰基)胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that features a combination of methoxy, pyridinyl, piperazinyl, and sulfonyl functional groups
科学研究应用
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl compounds, which undergo nucleophilic substitution with 4-(pyridin-2-yl)piperazine. This intermediate is then subjected to sulfonylation and methylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the starting material can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine derivative.
作用机制
The mechanism of action of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to neurotransmitter receptors, modulating their activity. The sulfonyl group can interact with enzymes, inhibiting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide: shares similarities with other sulfonamide and piperazine derivatives, such as:
Uniqueness
The uniqueness of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
N-[2-methoxy-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-25(33(28,29)19-8-4-3-5-9-19)21-18-20(11-12-22(21)32-2)34(30,31)27-16-14-26(15-17-27)23-10-6-7-13-24-23/h3-13,18H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFCYUDSJYPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)
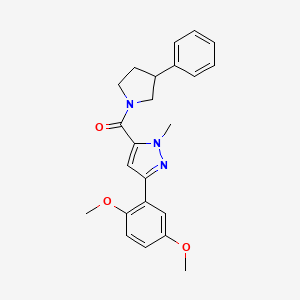
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)
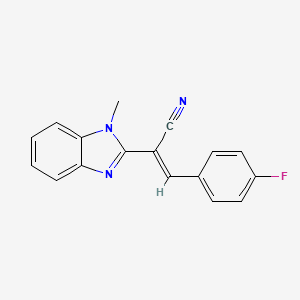
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)
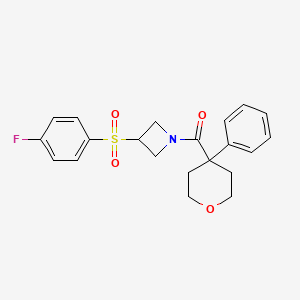


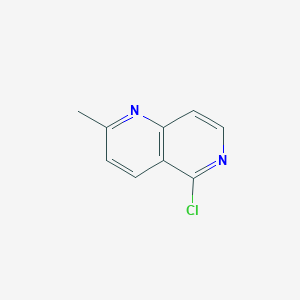
![1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2551651.png)
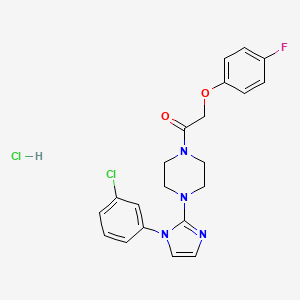
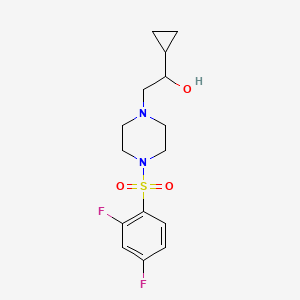
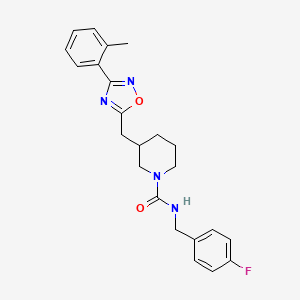
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
